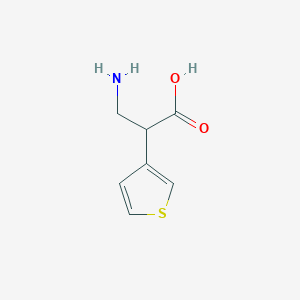

3-Amino-2-(thiophen-3-yl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2S |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

3-amino-2-thiophen-3-ylpropanoic acid |

InChI |

InChI=1S/C7H9NO2S/c8-3-6(7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10) |

InChI Key |

ONZXUIFNJXTVDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C(CN)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 2 Thiophen 3 Yl Propanoic Acid

Classical Organic Synthesis Approaches

Classical methods provide foundational pathways to the core structure of 3-Amino-2-(thiophen-3-yl)propanoic acid. These approaches often focus on constructing the carbon backbone and introducing the necessary functional groups in a stepwise manner.

Racemic Synthesis Pathways for β-Amino Acids

Racemic syntheses are often the most direct methods for producing β-amino acids, yielding a mixture of enantiomers that can be used as is or separated in a subsequent resolution step. Common strategies include conjugate additions, Mannich-type reactions, and homologations of α-amino acids. chemrxiv.orgillinois.edu

Condensation reactions are a cornerstone for building the carbon framework of β-amino acids. These reactions typically involve the formation of a new carbon-carbon bond to create the propanoic acid backbone. One widely used approach is a variation of the Knoevenagel condensation, followed by reduction. For instance, the condensation of 3-thiophenecarboxaldehyde (B150965) with malonic acid in the presence of an ammonia (B1221849) source, such as ammonium (B1175870) acetate, can yield a β-amino acid. chemicalbook.com This type of reaction proceeds through an initial condensation to form an unsaturated intermediate, which is then reduced in situ or in a subsequent step to afford the final β-amino acid structure.

Another powerful method is the multicomponent Passerini reaction, which can bring together an isonitrile, a carboxylic acid, and an acyl cyanide to efficiently construct functionalized diamides that can be further converted to β-amino acids. acs.orgnih.gov The Mannich reaction also provides a direct route, where a preformed imine or an in-situ generated imine reacts with a suitable enolate to form the β-aminocarbonyl compound. organic-chemistry.org

Table 1: Overview of Relevant Condensation Reactions for β-Amino Acid Synthesis

| Reaction Type | Key Reactants | General Product | Relevance to Target Compound |

|---|---|---|---|

| Knoevenagel/Doebner Condensation | Aldehyde (e.g., 3-thiophenecarboxaldehyde), Malonic Acid, Ammonia Source | β-Amino Acid | Direct construction of the target backbone and introduction of the thiophene (B33073) moiety. |

| Mannich Reaction | Imine, Ketene Silyl Acetal or other Enolate Equivalent | β-Amino Ester/Acid | Versatile C-C bond formation to create the β-amino carbonyl structure. organic-chemistry.org |

| Passerini Reaction | Acyl Cyanide, Carboxylic Acid, Isonitrile | α-Acyloxy Carboxamide | A convergent multicomponent approach to highly functionalized precursors of β-amino acids. acs.orgacs.org |

The thiophen-3-yl group can be incorporated at various stages of the synthesis. The most straightforward method is to use a thiophene-containing starting material. As mentioned, 3-thiophenecarboxaldehyde is a logical precursor in condensation reactions. chemicalbook.com

Alternatively, the thiophene ring can be introduced via nucleophilic addition. Organometallic reagents derived from 3-bromothiophene (B43185) or 3-iodothiophene, such as 3-thienyllithium or 3-thienylmagnesium bromide, can act as potent nucleophiles. wikipedia.org These can be added to an appropriate electrophile, such as an α,β-unsaturated carbonyl compound in a Michael addition, to introduce the thiophene group at the β-position of the propanoic acid chain. The Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfiding agent like phosphorus pentasulfide, is a classical method for forming the thiophene ring itself, though it is more commonly used for simpler thiophenes. researchgate.net

Asymmetric Synthesis Strategies for Enantiomerically Pure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry, making the synthesis of single enantiomers a critical goal. upf.edu Asymmetric synthesis of β-amino acids can be achieved through several sophisticated strategies that control the formation of the chiral center(s).

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. This is a robust and widely used strategy for the synthesis of enantiomerically pure amino acids. nih.gov

One of the most successful classes of chiral auxiliaries is the Evans' oxazolidinones. acs.org An N-acylated oxazolidinone can be converted into its corresponding enolate, which can then react with an electrophile. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to highly diastereoselective alkylation or addition reactions.

Another powerful and versatile auxiliary is tert-butanesulfinamide, developed by Ellman. yale.edu Aldehydes or ketones can be condensed with enantiopure tert-butanesulfinamide to form chiral N-sulfinylimines. psu.edu The addition of nucleophiles to these imines proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent removal of the sulfinyl group yields the chiral primary amine. yale.edu For the synthesis of the target compound, a Reformatsky reagent or a suitable enolate could be added to a chiral N-sulfinylimine derived from 3-thiophenecarboxaldehyde to establish the desired stereochemistry.

Table 2: Common Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

| Chiral Auxiliary | Key Intermediate | Typical Reaction |

|---|---|---|

| Evans' Oxazolidinones | Chiral N-Acyl Imide Enolate | Diastereoselective Alkylation, Aldol (B89426), or Conjugate Addition |

| tert-Butanesulfinamide | Chiral N-Sulfinylimine | Diastereoselective Nucleophilic Addition (e.g., organometallics, enolates) |

| SAMP/RAMP Hydrazones | Chiral Hydrazone Enolate | Diastereoselective Alkylation |

| Camphorsultam | Chiral N-Acyl Sultam Enolate | Diastereoselective Alkylation and Conjugate Addition |

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient and atom-economical method for creating chiral centers. psu.edu This approach typically involves the hydrogenation of a prochiral olefin using a chiral catalyst, often composed of a transition metal (like rhodium, ruthenium, or iridium) and a chiral ligand.

For the synthesis of β-amino acids, a common strategy is the asymmetric hydrogenation of a β-acylaminoacrylate precursor. psu.edu This precursor can be synthesized via condensation of an N-acylglycinate with 3-thiophenecarboxaldehyde. The resulting β-dehydroamino acid derivative is then hydrogenated. Chiral diphosphine ligands, such as BINAP, in complex with ruthenium are highly effective for this transformation, often delivering the desired β-amino acid with excellent enantiomeric excess (ee). psu.edu

Similarly, asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas. mdpi.com Catalysts like the Noyori-Ikariya catalysts, which are Ru(II)-arene complexes with N-tosylated diamine ligands, can efficiently transfer hydrogen from a source like isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture to the substrate, yielding the chiral product with high enantioselectivity. mdpi.comresearchgate.net

Table 3: Representative Catalytic Systems for Asymmetric Hydrogenation

| Catalyst System (Metal + Ligand) | Substrate Type | Typical Performance |

|---|---|---|

| Ru-BINAP | β-Acylaminoacrylates | High yields, >95% ee psu.edu |

| Rh-DIPAMP | β-Acylaminoacrylates | High yields, high ee |

| [RuCl(p-cymene)(TsDPEN)] | Imines, Ketones (for ATH) | High conversion, >90% ee mdpi.com |

Diastereoselective Approaches for Chiral Induction

The synthesis of this compound presents a significant stereochemical challenge, as it contains two chiral centers at the C2 and C3 positions. Controlling the relative and absolute stereochemistry is paramount, and various diastereoselective approaches can be employed to achieve this. These methods often involve the use of chiral auxiliaries, substrate-controlled reactions, or chiral catalysts to guide the formation of the desired stereoisomer.

Common strategies for accessing β-amino acids include Mannich-type reactions, conjugate additions of amine nucleophiles, and homologations of α-amino acids. illinois.edu For a 2-substituted β-amino acid like the target compound, a diastereoselective Mannich reaction is a plausible approach. This would involve the reaction of a chiral enolate or its equivalent derived from a 2-(thiophen-3-yl)acetic acid derivative with a chiral imine or an achiral imine in the presence of a chiral catalyst.

Another powerful strategy involves the stereocontrolled synthesis via (arylthio)nitrooxiranes. rsc.org While originally developed for β-hydroxy-α-amino acids, the principles can be adapted. This approach would begin with the condensation of a chiral aldehyde with a nitro-compound to establish one stereocenter, followed by stereoselective reactions to introduce the amino group at the adjacent position, thereby controlling the diastereoselectivity. The choice of reactants and chiral influences (e.g., chiral ligands for a metal catalyst) is critical for directing the stereochemical outcome.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and exhibit remarkable stereo-, regio-, and chemoselectivity, making them ideal for the synthesis of complex chiral molecules like unnatural amino acids. nih.gov

Enzyme-Mediated Kinetic Resolution of Racemic β-Amino Acids

Kinetic resolution is a widely used enzymatic method to separate enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. Lipases are particularly effective for this purpose, often used for the hydrolysis or esterification of racemic amino acid esters. mdpi.com

For the synthesis of enantiopure this compound, a racemic mixture of its ester derivative could be subjected to hydrolysis catalyzed by a lipase, such as Lipase PSIM from Burkholderia cepacia. mdpi.com The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester enantiomer and the product acid. This method has proven efficient for producing β-amino acid enantiomers with excellent enantiomeric excess (ee) and good chemical yields. mdpi.com

Table 1: Hypothetical Lipase-Catalyzed Kinetic Resolution This interactive table illustrates the expected outcome of a lipase-mediated kinetic resolution of racemic ethyl 3-amino-2-(thiophen-3-yl)propanoate, based on data from similar resolutions. mdpi.com

| Enantiomer | Initial % | Enzyme Selectivity | Final Product | Final ee (%) | Yield (%) |

| (2R,3S)-Ester | 50 | Low | (2R,3S)-Acid | >99 | ~48 |

| (2S,3R)-Ester | 50 | High | (2S,3R)-Ester (unreacted) | >99 | ~49 |

Enantioselective Deamination Processes Utilizing Enzymes like Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine ammonia-lyase (PAL) is an enzyme that typically catalyzes the reversible deamination of L-phenylalanine to trans-cinnamic acid. nih.govresearchgate.net While PAL itself is specific to α-amino acids, the broader family of ammonia lyases and related enzymes like aminomutases can be used to synthesize β-amino acids. nih.gov

A potential enzymatic route to this compound involves the asymmetric hydroamination of a corresponding α,β-unsaturated carboxylic acid precursor, 2-(thiophen-3-yl)acrylic acid. Engineered ammonia lyases have shown great promise in catalyzing the addition of ammonia to a double bond with high enantioselectivity. researchgate.net A tandem approach using a phenylalanine aminomutase (PAM) in conjunction with a phenylalanine ammonia lyase (PAL) can also be envisioned to convert α-amino acids to their β-isomers, providing another route to aromatic (S)-β-amino acids. nih.gov

Engineered Biocatalysts for the Production of Unnatural Amino Acids

The field of protein engineering has enabled the development of novel biocatalysts with expanded substrate scopes and enhanced activities, capable of producing a wide array of unnatural amino acids (UAAs). nih.govportlandpress.com Techniques like directed evolution and site-directed mutagenesis allow scientists to tailor enzymes for specific, non-natural reactions. acs.org

For the synthesis of this compound, an engineered transaminase could be a highly effective tool. These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. A potential precursor, 3-oxo-2-(thiophen-3-yl)propanoic acid, could be converted into the desired β-amino acid with high stereoselectivity using a transaminase engineered to accept this bulky β-keto acid substrate. The combination of engineered enzymes with photocatalysts is also an emerging strategy to create noncanonical amino acids with multiple stereocenters. acs.org The development of such custom biocatalysts is a key area of research for expanding the chemical diversity of available amino acids for various applications. nih.gov

Process Optimization and Scalability in this compound Synthesis

Moving from laboratory-scale synthesis to industrial production requires robust, efficient, and scalable processes. Key considerations include minimizing the number of reaction steps, reducing waste, and ensuring cost-effectiveness. nih.govnih.gov

One-Pot Synthesis Techniques

For β-amino acids, multi-component reactions are particularly well-suited for one-pot approaches. While the classic Rodionov reaction synthesizes 3-aryl-β-amino acids from an aldehyde, malonic acid, and ammonia, mdpi.comresearchgate.net a different strategy is required for the α-aryl substitution pattern of this compound. A plausible one-pot approach could be a variation of the Mannich reaction, where thiophene-3-carbaldehyde, a suitable nitrogen source (like an amine or ammonia), and a malonic acid derivative are condensed together under conditions that favor the formation of the desired α-thienyl-β-amino acid structure. The development of such a streamlined synthesis would be a significant step towards the scalable production of this compound.

Influence of Reaction Conditions (Solvents, Temperature, pH) on Yield and Stereoselectivity

The outcome of a stereoselective synthesis is highly sensitive to the interplay of various reaction parameters. The choice of solvent, operating temperature, and pH (often controlled by the choice of base or acid catalyst) can dramatically influence both the efficiency (yield) and the stereochemical purity (diastereomeric and enantiomeric excess) of the product.

Solvents: The solvent plays a crucial role in stabilizing transition states, influencing reactant solubility, and mediating the activity of catalysts. In asymmetric syntheses, such as Michael additions or alkylations of chiral enolates, solvent polarity can be a determining factor. For instance, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used as they effectively solvate metallic cations without interfering with the nucleophile. nih.gov A systematic study on a Michael addition for the synthesis of pyroglutamic acid derivatives showed that while DMF was a suitable solvent, other solvents could lead to different outcomes. nih.gov The optimal solvent choice is often specific to the reaction mechanism and the nature of the chiral auxiliary or catalyst employed.

Temperature: Temperature control is a critical tool for maximizing stereoselectivity. Many asymmetric reactions exhibit a trade-off between reaction rate and stereoselectivity; lower temperatures generally slow down the reaction but enhance the energy difference between the diastereomeric transition states, leading to a higher stereochemical preference. nih.gov For example, alkylation reactions of chiral nickel(II) complexes are often conducted at temperatures ranging from 0 °C to room temperature to achieve high diastereoselectivity. nih.govmdpi.com Conversely, some reactions may require elevated temperatures to overcome activation energy barriers, as seen in certain rhodium-catalyzed Michael additions which proceed at 100 °C. mdpi.com Finding the optimal temperature is therefore a process of balancing reaction kinetics with thermodynamic control over stereochemistry.

pH (Base/Acid Catalysis): The pH, or more specifically the choice and concentration of acid or base, is fundamental in reactions involving the formation of enolates or other charged intermediates. In the synthesis of β-amino acids, bases are often used to deprotonate a carbon acid to form the nucleophile. The strength and steric bulk of the base can significantly impact stereoselectivity. highfine.com For instance, a non-chelating organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be highly effective in promoting Michael additions with high stereoselectivity, whereas other bases like triethylamine (Et3N) can be unsuccessful. nih.gov The base's role is not only to initiate the reaction but also to influence the geometry of the resulting enolate and its subsequent reaction pathway, thereby dictating the stereochemical outcome. researchgate.net

The following interactive table illustrates hypothetical outcomes for an asymmetric Michael addition to form a precursor to this compound, demonstrating the sensitivity of the reaction to these conditions.

| Solvent | Base | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| DMF | DBU | 0 | 85 | 98 |

| THF | DBU | 0 | 82 | 95 |

| CH2Cl2 | DBU | 0 | 75 | 91 |

| DMF | Et3N | 0 | <5 | N/A |

| DMF | DBU | 25 (Room Temp) | 92 | 94 |

| DMF | DBU | -20 | 78 | >99 |

| THF | Cs2CO3 | 25 (Room Temp) | 60 | 85 |

This table is based on general principles of asymmetric synthesis and does not represent empirically verified data for this specific compound.

Strategies for Minimizing Racemization during Synthesis

Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, is a significant challenge in asymmetric synthesis. For amino acids, racemization typically occurs via the deprotonation and re-protonation of the α-carbon, which is facilitated by acidic or basic conditions. creation.com Preventing this loss of stereochemical information is paramount.

Key strategies to minimize racemization during the synthesis of chiral amino acids include:

Use of Chiral Auxiliaries: One of the most robust methods for controlling stereochemistry is the temporary incorporation of a chiral auxiliary into the reacting molecule. wikipedia.org This auxiliary, often derived from a readily available chiral molecule like an amino acid or terpene, directs the stereochemical course of the reaction. nih.gov For example, Evans oxazolidinones can be attached to an acyl group to direct alkylation or aldol reactions with high diastereoselectivity. ingentaconnect.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. This method ensures that the stereochemistry is physically controlled by the bulky auxiliary throughout the key bond-forming step.

Substrate and Reagent-Controlled Synthesis: In these approaches, the chirality of a substrate or reagent dictates the stereochemical outcome. Asymmetric Michael additions, a common route to β-amino acids, can be controlled by using a chiral Michael acceptor. nih.govnih.gov The inherent chirality of the acceptor blocks one face from the incoming nucleophile, leading to a highly diastereoselective reaction.

Chiral Metal Complexes: A powerful strategy for the asymmetric synthesis of amino acids involves the use of chiral metal complexes. Square-planar Ni(II) complexes derived from a Schiff base of glycine (B1666218) and a chiral ligand (such as one derived from (S)-proline) serve as chiral glycine equivalents. nih.gov These complexes can undergo diastereoselective Michael additions or alkylations to introduce the side chain. The rigid coordination of the amino acid to the metal center shields one face of the molecule, allowing reagents to attack only from the less hindered side, thus ensuring high stereochemical control. nih.gov

Control of Reaction Conditions: Even in a well-designed stereoselective synthesis, harsh conditions can lead to racemization. This is particularly true during workup or purification steps. Minimizing exposure to strong acids or bases and maintaining low temperatures can help preserve the stereochemical integrity of the product. The choice of base is critical; sterically hindered, non-nucleophilic bases are often preferred to minimize side reactions, and weaker bases may be sufficient, reducing the risk of epimerization of the product. highfine.com

The following table provides a hypothetical comparison of different synthetic strategies and their effectiveness in producing an enantiomerically pure precursor for this compound.

| Strategy | Key Reagent/Auxiliary | Typical Temperature | Enantiomeric Excess (e.e.) (%) |

| Chiral Auxiliary | Evans Oxazolidinone | -78 °C to 0 °C | >98 |

| Chiral Metal Complex | (S)-Proline derived Ni(II) Complex | 0 °C to Room Temp | >98 |

| Organocatalysis | Chiral Thiourea Catalyst | Room Temp | 90-97 |

| Substrate Control | Chiral Michael Acceptor | Room Temp | >95 |

| Racemic Synthesis | N/A | 60 °C | 0 |

This table is based on general principles of asymmetric synthesis and does not represent empirically verified data for this specific compound.

Derivatization and Structural Modification Strategies of 3 Amino 2 Thiophen 3 Yl Propanoic Acid

Functional Group Transformations at the Amino and Carboxyl Sites

The presence of both an amino and a carboxyl group makes 3-Amino-2-(thiophen-3-yl)propanoic acid a versatile building block for a variety of chemical transformations. These functional groups can be readily modified to form amides, esters, and N-substituted derivatives, enabling the synthesis of a diverse library of compounds.

Amide Bond Formation with Diverse Chemical Entities

The amino group of this compound can readily participate in amide bond formation with a wide range of carboxylic acids and their derivatives. This reaction is a cornerstone of peptide synthesis and is also used to attach various chemical entities to the amino acid scaffold. For instance, the formation of N-(thiophen-2-yl) nicotinamide derivatives highlights a common strategy where a heterocyclic carboxylic acid is coupled with a thiophene-containing amine. This process typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with the amine. The resulting amide bond is generally stable and allows for the combination of different molecular fragments to create new chemical entities with potentially enhanced biological activities.

Esterification and Amidation of the Carboxyl Group

Amidation of the carboxyl group involves its reaction with an amine, typically in the presence of a coupling agent, to form an amide bond. This allows for the introduction of a wide variety of substituents at the C-terminus of the amino acid.

N-Substitution and Amine Protection/Deprotection Strategies

The amino group of this compound is a primary site for substitution and is often protected during multi-step syntheses to prevent unwanted side reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. researchgate.net This protecting group is stable under a variety of reaction conditions but can be readily removed with a weak acid, such as trifluoroacetic acid (TFA).

The Fmoc group is typically introduced by reacting the amine with Fmoc-Cl under Schotten-Baumann conditions. total-synthesis.com A key advantage of the Fmoc group is its lability to basic conditions, often being removed by treatment with a secondary amine like piperidine in DMF. total-synthesis.com This orthogonality with the acid-labile Boc group is a cornerstone of solid-phase peptide synthesis. The deprotection of Fmoc-protected amino esters can also be achieved through hydrolysis, with methods developed to be compatible with the base-sensitive Fmoc group. mdpi.com

These protection and deprotection strategies are crucial for the sequential and controlled synthesis of complex molecules derived from this compound.

Modifications on the Thiophene (B33073) Ring

The thiophene ring of this compound is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups. Furthermore, the position of the propanoic acid side chain on the thiophene ring can be varied to explore the impact of regioisomerism on the molecule's properties.

Substitution Reactions on the Thiophene Nucleus (e.g., Halogenation, Cyano Group Introduction)

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions. Halogenation, for instance, can be achieved under mild conditions. iust.ac.ir The development of manufacturing routes for halogenated 2-thiophenecarboxylic acid derivatives has been a subject of research, providing building blocks for more complex molecules. researchgate.netnih.gov These halogenated thiophenes can then be further functionalized through various cross-coupling reactions.

The introduction of a cyano group onto the thiophene ring can be accomplished through methods such as palladium-catalyzed intramolecular C-H addition of thiophenes bearing cyanohydrin components. rsc.org The cyano group is a versatile functional group that can be converted into other functionalities, including amines, amides, and carboxylic acids, further expanding the diversity of accessible derivatives. nih.gov

Exploration of Thiophene Regioisomers and Analogues (e.g., thiophen-2-yl vs. thiophen-3-yl)

The position of the amino-propanoic acid side chain on the thiophene ring significantly influences the molecule's properties. While the primary focus of this article is on the thiophen-3-yl isomer, the thiophen-2-yl regioisomer, 3-Amino-2-(thiophen-2-yl)propanoic acid, and its derivatives are also of considerable interest. lookchem.comlookchem.comnih.govnih.govshachemlin.com

The electronic and steric environments of the 2- and 3-positions of the thiophene ring are distinct, leading to differences in reactivity and biological activity of the corresponding isomers. The reactivity of thiophenes and their benzo derivatives is a broad area of study, with the position of substituents playing a critical role in directing further chemical transformations. researchgate.net For example, the synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid highlights the preparation of N-protected derivatives of the 2-yl isomer. medchemexpress.com The availability of various thiophene-based building blocks, including different regioisomers and analogues like benzo[b]thiophene derivatives, allows for a comprehensive exploration of the chemical space around this scaffold. medchemexpress.combldpharm.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 94333-62-7 | C₇H₉NO₂S | 171.22 |

| 3-Amino-2-(thiophen-2-yl)propanoic acid | 2021-58-1 | C₇H₉NO₂S | 171.22 |

| (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid | Not specified | C₁₂H₁₇NO₄S | 271.33 |

| 2-amino-3-(benzo[b]thiophen-3-yl)propionic acid ethyl ester | Not specified | C₁₃H₁₅NO₂S | 249.33 |

| N-(thiophen-2-yl) nicotinamide | Not specified | C₁₀H₈N₂OS | 204.25 |

| 4-bromo-3-methyl-2-thiophenecarbonyl chloride | Not specified | C₆H₄BrClOS | 239.52 |

| 3,4,5-trichloro-2-thiophenecarbonyl chloride | Not specified | C₅Cl₄OS | 253.92 |

| 3,4,5-trichloro-2-thiophenecarbonitrile | Not specified | C₅Cl₃NS | 212.49 |

Conjugation and Linker Integration

The covalent attachment of this compound to solid supports or its integration with specialized linkers are key techniques that facilitate its use in solid-phase synthesis and the development of advanced molecular systems.

Attachment to Polymeric Supports for Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and peptidomimetic chemistry, offering a streamlined approach to the assembly of amino acid chains. The initial step in SPPS involves the attachment of the first amino acid to a polymeric resin. For this compound, this is typically achieved by forming a covalent bond between its carboxylic acid group and a functionalized resin.

| Resin Type | Linker Type | Resulting C-terminus | Cleavage Condition |

| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | Strong Acid (e.g., TFA) |

| Rink Amide Resin | F-moc-amino-xanthenyl | Amide | Strong Acid (e.g., TFA) |

| Merrifield Resin | Chloromethyl | Carboxylic Acid | Strong Acid (e.g., HF) |

This table outlines common polymeric supports used in solid-phase synthesis and their characteristics relevant to the attachment of this compound.

Incorporation of Photocleavable Linkers

Photocleavable linkers offer a mild and orthogonal method for releasing the synthesized molecule from the solid support. dtu.dknih.gov This strategy is particularly advantageous when the target compound is sensitive to the harsh acidic conditions typically used for cleavage from standard resins. dtu.dk The incorporation of a photocleavable linker with this compound would involve attaching the amino acid to a resin that has been pre-functionalized with a photolabile moiety.

A common type of photocleavable linker is based on a nitrobenzyl group. dtu.dknih.gov The synthesis would proceed with the N-protected this compound being coupled to the linker on the solid support. Subsequent synthetic steps would be carried out, and the final product would be released by irradiation with UV light at a specific wavelength, typically around 350-365 nm. biosyn.com This method avoids the use of strong acids, thus preserving the integrity of sensitive functional groups. dtu.dknih.gov

| Linker Type | Chemical Structure Basis | Cleavage Condition | Wavelength |

| Nitrobenzyl Linker | o-Nitrobenzyl | UV Irradiation | ~350 nm |

| Phenacyl Linker | Phenacyl | UV Irradiation | ~365 nm |

| Benzoin Linker | Benzoin | UV Irradiation | ~350 nm |

This table summarizes various photocleavable linkers that can be incorporated with this compound for solid-phase synthesis.

Chiral Purity Maintenance in Derivatization Processes

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, maintaining the chiral integrity of this compound throughout any derivatization process is of paramount importance.

Prevention of Epimerization during Chemical Transformations

Epimerization, the change in configuration at a single stereocenter, is a significant risk during peptide synthesis and other chemical transformations of amino acids. nih.gov For this compound, the stereocenter at the alpha-carbon is susceptible to racemization, particularly during the activation of the carboxylic acid group for coupling reactions. nih.gov

Several strategies can be employed to minimize epimerization:

Use of Additives: Coupling reagents are often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization. u-tokyo.ac.jp

Choice of Coupling Reagent: The selection of the coupling reagent can significantly impact the extent of epimerization. Reagents like hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are known to be effective in minimizing racemization. thieme-connect.com

Reaction Conditions: Lowering the reaction temperature and minimizing the activation time of the carboxylic acid can also help to reduce the risk of epimerization. u-tokyo.ac.jp The choice of solvent can also play a role, with less polar solvents sometimes favoring retention of configuration. u-tokyo.ac.jp

Analytical Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC)

To ensure the chiral purity of derivatized this compound, it is essential to have reliable analytical methods to determine the enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. sigmaaldrich.comchromatographyonline.com

Chiral HPLC separates enantiomers based on their differential interactions with the chiral selector immobilized on the stationary phase. sigmaaldrich.com For the analysis of this compound and its derivatives, several types of CSPs could be employed, including those based on cyclodextrins, macrocyclic glycopeptides, or polysaccharide derivatives. sigmaaldrich.com

The choice of the mobile phase is also critical for achieving good separation. sigmaaldrich.com A typical mobile phase for chiral HPLC of amino acids might consist of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer. sigmaaldrich.com The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Mobile Phase |

| Cyclodextrin-based | Inclusion complexation | Acetonitrile/Buffer |

| Macrocyclic Glycopeptide-based (e.g., Teicoplanin) | Multiple chiral recognition mechanisms | Methanol/Water/Acid |

| Polysaccharide-based (e.g., Cellulose, Amylose) | Chiral grooves and cavities | Hexane/Isopropanol (B130326) |

This table provides an overview of common chiral stationary phases and their application in the enantiomeric excess determination of amino acids like this compound by HPLC.

Advanced Characterization and Structural Analysis of 3 Amino 2 Thiophen 3 Yl Propanoic Acid and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Atomic Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of an organic molecule in solution. For 3-Amino-2-(thiophen-3-yl)propanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be required for a complete assignment of all proton and carbon signals and to establish the connectivity between atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The thiophene (B33073) ring protons would appear in the aromatic region, with their specific chemical shifts and coupling patterns revealing the 3-substitution pattern. The protons of the propanoic acid backbone (at the alpha and beta carbons) would appear at higher field, and their splitting patterns would confirm their adjacent relationships.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carboxyl carbon would have a characteristic downfield chemical shift. The carbons of the thiophene ring would appear in the aromatic region, and the aliphatic carbons of the propanoic acid chain would be found at higher field.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would be used to establish which protons are coupled to each other, confirming the connectivity of the propanoic acid chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This would unambiguously link the thiophene ring to the propanoic acid backbone at the correct position.

A hypothetical data table for the expected NMR signals is presented below. Actual experimental values would be necessary for a definitive analysis.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Thiophene Ring | |||

| C2' | |||

| H2' | |||

| C4' | |||

| H4' | |||

| C5' | |||

| H5' | |||

| Propanoic Acid Chain | |||

| Cα | |||

| Hα | |||

| Cβ | |||

| Hβ | |||

| Functional Groups | |||

| COOH | |||

| NH₂ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which would confirm its elemental composition.

Upon ionization in the mass spectrometer, the molecule would undergo fragmentation. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. Common fragmentation pathways for amino acids include the loss of the carboxylic acid group (as CO₂ or H₂O and CO) and the loss of the amino group. The presence of the thiophene ring would also lead to characteristic fragmentation patterns. Analysis of these fragments would allow for the confirmation of the presence of both the thiophene ring and the amino propanoic acid moiety.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.

Infrared Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid group (a broad O-H stretch and a sharp C=O stretch), the amino group (N-H stretching vibrations), and the C-H and C=C bonds of the thiophene ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the thiophene ring vibrations, which are often strong in the Raman spectrum.

The combination of IR and Raman spectroscopy would provide a comprehensive picture of the functional groups present in the molecule. A table of expected vibrational frequencies is provided below.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | |

| N-H (Amine) | 3500-3300 | |

| C-H (Thiophene) | ~3100 | ~3100 |

| C=O (Carboxylic Acid) | 1725-1700 | |

| C=C (Thiophene) | 1600-1400 | 1600-1400 |

| C-S (Thiophene) |

Crystallographic Analysis

While spectroscopic methods provide detailed structural information in solution or in a mixture, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state.

X-ray Diffraction for Solid-State Molecular Structure Determination

To perform X-ray diffraction analysis, a single crystal of this compound would be required. By irradiating the crystal with X-rays and analyzing the resulting diffraction pattern, the precise arrangement of atoms within the crystal lattice can be determined. This would provide accurate measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonds between the carboxylic acid and amino groups of neighboring molecules, and potential π-π stacking interactions between the thiophene rings. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

Chromatographic Techniques for Purity and Identity

Chromatography is an indispensable technique in chemical analysis, enabling the separation, identification, and quantification of components within a mixture. For non-volatile and thermally labile molecules like amino acids and their derivatives, HPLC is a primary method for purity assessment. For volatile derivatives, GC-MS provides exceptional separation and structural elucidation capabilities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile compounds like this compound. This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). The purity of the compound is determined by the relative area of its corresponding peak in the chromatogram.

For amino acids, especially chiral ones, reversed-phase HPLC is a common approach. The separation of a closely related isomer, 3-amino-3-(thiophen-2-yl)propanoic acid, has been achieved using a chiral stationary phase, which is also applicable for the enantiomeric purity assessment of this compound. hplc.eu Chiral HPLC is crucial for separating enantiomers, which often have identical physical properties but different biological activities.

A typical HPLC method for the purity assessment of this compound would involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. The retention time of the compound is a characteristic feature used for its identification under specific chromatographic conditions.

Interactive Data Table: Illustrative HPLC Purity Assessment Data for a Batch of this compound

| Sample ID | Retention Time (min) | Peak Area | % Purity |

| Batch A-001 | 4.72 | 1254680 | 98.9% |

| Impurity 1 | 2.15 | 8750 | 0.7% |

| Impurity 2 | 5.89 | 5430 | 0.4% |

Note: This data is illustrative and represents a hypothetical purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, amino acids like this compound are non-volatile due to their zwitterionic nature at physiological pH. Therefore, they must be chemically modified into volatile derivatives before they can be analyzed by GC-MS.

This process, known as derivatization, typically involves the conversion of the polar carboxyl and amino groups into less polar, more volatile esters and amides. Common derivatization reagents for amino acids include silylating agents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the amino and carboxyl groups into their tert-butyldimethylsilyl (TBDMS) derivatives. Another common method is esterification of the carboxylic acid group followed by acylation of the amino group.

Once derivatized, the volatile analyte is introduced into the GC, where it is separated from other components based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its definitive identification.

Interactive Data Table: Common Volatile Derivatives of Amino Acids for GC-MS Analysis

| Derivatization Reagent | Derivative Type | Key Features |

| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms stable derivatives with good chromatographic properties. |

| Alkyl chloroformates (e.g., propyl chloroformate) | N-alkoxycarbonyl alkyl esters | Rapid and efficient derivatization. |

| Acidic Alcohols (e.g., methanolic HCl) followed by Acylating Agent (e.g., trifluoroacetic anhydride) | N(O,S)-trifluoroacetyl-O-alkyl esters | Produces highly volatile derivatives suitable for GC analysis. |

The fragmentation pattern observed in the mass spectrum provides structural information about the derivatized this compound. For instance, the loss of specific fragments can confirm the presence of the thiophene ring and the propanoic acid backbone.

Computational Chemistry and Theoretical Investigations of 3 Amino 2 Thiophen 3 Yl Propanoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. For 3-Amino-2-(thiophen-3-yl)propanoic acid, these methods can provide valuable insights into its geometry, stability, and potential for chemical interactions.

Density Functional Theory (DFT) is a robust computational method for predicting the three-dimensional arrangement of atoms in a molecule and its relative stability. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be used to determine its optimized molecular geometry. This involves finding the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Zwitterionic Form) based on DFT Calculations of Analogous Molecules

| Parameter | Predicted Value Range |

| C-C (thiophene ring) | 1.38 - 1.42 Å |

| C-S (thiophene ring) | 1.70 - 1.74 Å |

| C-C (propanoic backbone) | 1.52 - 1.56 Å |

| C-N (amino group) | 1.47 - 1.51 Å |

| C-O (carboxylate group) | 1.24 - 1.28 Å |

| C-C-C (backbone angle) | 109° - 112° |

| C-C-N (backbone angle) | 109° - 112° |

| O-C-O (carboxylate angle) | 120° - 125° |

Note: These values are estimations based on computational studies of similar amino acids and thiophene (B33073) derivatives and would require specific calculations for this compound for verification.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, which is a characteristic of many thiophene derivatives. mdpi.com The LUMO, on the other hand, would likely be distributed over the propanoic acid backbone, particularly the carboxylate group. A smaller HOMO-LUMO gap would suggest a higher chemical reactivity. wikipedia.orgmdpi.com From these orbital energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness, providing a more quantitative measure of the molecule's reactivity.

Table 2: Predicted Frontier Orbital Properties and Reactivity Descriptors for this compound

| Property | Definition | Predicted Characteristics |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively high, indicating electron-donating ability of the thiophene ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relatively low, indicating electron-accepting ability of the backbone. |

| HOMO-LUMO Gap | ELUMO - EHOMO | Moderate gap, suggesting reasonable stability but with potential for reactivity. mdpi.com |

| Ionization Potential (I) | ≈ -EHOMO | Moderate value, related to the ease of removing an electron. |

| Electron Affinity (A) | ≈ -ELUMO | Moderate value, related to the ability to accept an electron. |

| Electronegativity (χ) | (I + A) / 2 | Reflects the overall electron-attracting tendency. |

| Chemical Hardness (η) | (I - A) / 2 | Indicates resistance to change in electron distribution. |

Note: The specific energy values would need to be determined through quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red regions typically represent areas of negative potential (electron-rich), while blue regions indicate positive potential (electron-poor).

For the zwitterionic form of this compound, the MEP map would be expected to show a region of high negative potential around the carboxylate group (-COO-), making it a likely site for electrophilic attack. Conversely, the protonated amino group (-NH3+) would exhibit a region of high positive potential, indicating its susceptibility to nucleophilic attack. The thiophene ring would likely show a moderately electron-rich character. researchgate.net Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding and docking with biological receptors.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

MD simulations of this compound in an explicit solvent, such as water, would reveal its dynamic conformational landscape. These simulations can track the fluctuations in bond lengths, bond angles, and dihedral angles over time, providing a picture of the molecule's flexibility. The simulations would likely show that while the thiophene ring remains rigid, the propanoic acid side chain can adopt various conformations. ingentaconnect.com The interactions with surrounding water molecules, particularly hydrogen bonding with the amino and carboxylate groups, would play a significant role in stabilizing certain conformations. nih.govacs.org

By simulating this compound in different solvent environments (e.g., polar and non-polar), it is possible to understand how the solvent influences its conformation and behavior. In aqueous solution, the zwitterionic form would be stabilized by strong interactions with water molecules. researchgate.netacs.org

Furthermore, MD simulations can be used to model the interaction of this amino acid with biological macromolecules, such as proteins. By placing the molecule in the active site of an enzyme or a binding pocket of a receptor, the simulations can predict the binding mode and estimate the binding affinity. These simulations would track the formation and breaking of non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions, between the amino acid and the protein. nih.gov This information is critical in the context of drug design and understanding the biological roles of such molecules.

Molecular Docking and Receptor-Ligand Interaction Studies

Prediction of Binding Modes with Biological Targets

Currently, there are no specific studies in the public domain that predict the binding modes of this compound with any biological targets. Molecular docking simulations, a computational technique used to predict the preferred orientation of a molecule when bound to a second, are essential for understanding potential therapeutic applications. However, without experimental data or specific therapeutic targets being identified for this compound, such simulations have not been performed or published.

Identification of Key Interacting Amino Acid Residues and Binding Site Characteristics

Consequently, due to the absence of molecular docking studies, there is no information available regarding the key interacting amino acid residues or the characteristics of the binding site for this compound within any specific protein. Identifying these interactions is crucial for rational drug design and for optimizing the potency and selectivity of a lead compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Analogues based on Structural Descriptors

The development of Quantitative Structure-Activity Relationship (QSAR) models relies on a dataset of structurally related compounds with corresponding biological activity data. As there is a lack of reported biological activity for a series of analogues of this compound, no specific QSAR models have been developed. Such models are valuable for predicting the activity of novel compounds based on their structural features.

Computational Assessment of Molecular Chirality and its Influence

The influence of molecular chirality on the biological activity of this compound has not been computationally assessed. The molecule possesses a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). It is well-established that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities. However, without specific biological data and computational models, the differential effects of the enantiomers of this compound remain uninvestigated.

Academic Applications and Research Impact of 3 Amino 2 Thiophen 3 Yl Propanoic Acid

Peptide Chemistry and Peptidomimetics Design

The introduction of unnatural amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. 3-Amino-2-(thiophen-3-yl)propanoic acid, as a phenylalanine isostere, offers a unique set of properties owing to the presence of the sulfur-containing thiophene (B33073) ring.

Incorporation of this compound into Peptide Sequences

The incorporation of thiophene-containing amino acids, such as thienylalanine, into peptide chains has been explored to introduce novel electronic and structural properties. While specific research on this compound is limited, studies on its isomer, 3-thienylalanine, provide insights into its potential applications. For instance, the replacement of phenylalanine residues with 3-thienylalanine in a self-assembling peptide based on an amyloid β sequence has been investigated. researchgate.net This substitution is motivated by the potential for the thiophene ring to enhance the conductance of the resulting peptide nanostructures due to its electron-rich nature. researchgate.net However, in one study, the incorporation of 3-thienylalanine did not lead to an improvement in the conductance of peptide filaments, in contrast to its 2-thienylalanine counterpart, highlighting the critical role of the heteroatom's position within the aromatic ring. reading.ac.ukresearchgate.net

The synthesis of peptides containing such non-canonical amino acids can be achieved through standard solid-phase peptide synthesis (SPPS) protocols, where the appropriately protected this compound would be used as a building block.

Design of Conformationally Restricted Peptides and β-Peptidomimetics

The development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, is a major focus in medicinal chemistry. nih.gov The rigid structure of the thiophene ring in this compound can be exploited to create conformationally restricted peptides. By limiting the conformational flexibility of a peptide, it is possible to lock it into a bioactive conformation, leading to enhanced receptor binding and biological activity.

Furthermore, as a β-amino acid, this compound is a valuable component for the design of β-peptidomimetics. These are oligomers of β-amino acids that can fold into stable secondary structures, such as helices and sheets, similar to α-peptides. The incorporation of a thiophene moiety into a β-peptide backbone could influence its folding properties and introduce new functionalities. While specific examples involving this compound are not prevalent in the literature, the general principles of β-peptidomimetic design suggest its potential in creating novel bioactive molecules. nih.gov

Influence on Secondary Structure and Conformational Stability of Peptide Chains

The introduction of unnatural amino acids can significantly impact the secondary structure and stability of peptide chains. The bulky and aromatic nature of the thiophen-3-yl group in this compound is expected to influence the local conformation of the peptide backbone. The specific dihedral angles (phi and psi) adopted by this residue would affect the formation of secondary structures like α-helices and β-sheets.

Chiral Building Block in Complex Molecule Synthesis

The enantiomerically pure forms of this compound serve as valuable chiral building blocks for the synthesis of more complex molecules with potential applications in pharmacology and agrochemistry.

Precursor for Pharmacologically Relevant Scaffolds

The thiophene ring is a common motif in many pharmacologically active compounds. Its presence can enhance biological activity and modulate pharmacokinetic properties. As a chiral precursor, this compound provides a scaffold for the synthesis of a variety of heterocyclic compounds. The amino and carboxylic acid functionalities offer versatile handles for further chemical modifications, allowing for the construction of diverse molecular architectures. While direct examples of pharmaceuticals derived from this specific amino acid are not widely reported, the importance of thiophene-containing scaffolds in drug discovery is well-established.

Table 1: Examples of Research on Thiophene-Containing Molecules in Medicinal Chemistry

| Compound Class | Therapeutic Area | Research Focus |

|---|---|---|

| Thiophene-carboxamides | Anticancer | Synthesis and evaluation of antiproliferative activity. |

| Thiazole-containing propanoic acid derivatives | Anticancer | Targeting SIRT2 and EGFR. |

Applications in Agrochemical and Advanced Fine Chemical Synthesis

Thiophene derivatives have also found significant applications in the agrochemical industry. researchgate.net The thiophene moiety is present in a number of commercial fungicides and insecticides. nih.gov The structural features of this compound make it a potential starting material for the synthesis of novel agrochemicals. For example, the amino group could be derivatized to form amides or other functional groups common in pesticidal compounds.

Table 2: Research on Thiophene Derivatives in Agrochemicals

| Compound Type | Application | Key Findings |

|---|---|---|

| N-(thiophen-2-yl) nicotinamide derivatives | Fungicide | Showed excellent fungicidal activities against cucumber downy mildew. nih.gov |

| Thiourea derivatives with thiophene rings | Fungicide | Exhibited notable inhibitory activity against various plant-derived fungal species. acs.org |

In the realm of fine chemical synthesis, this amino acid can be used to introduce the thiophen-3-yl moiety into a range of organic molecules, creating intermediates for materials science and other specialized applications. The ability to incorporate this functional group with stereochemical control is a significant advantage in the synthesis of complex target molecules.

Coordination Chemistry and Material Science: A Field Ripe for Discovery

The inherent chemical functionalities of this compound, namely the amino and carboxylic acid groups, position it as a prime candidate for acting as a ligand in the formation of metal complexes. The presence of the sulfur-containing thiophene ring could also play a crucial role in coordination, potentially leading to novel complex geometries and electronic properties. However, the scientific community has yet to publish findings in this area.

Ligand Properties in Metal Complex Formation

There are currently no specific studies available that detail the ligand properties of this compound in the formation of metal complexes. Research into its coordination behavior with various metal ions would be necessary to determine its binding modes, stability constants, and the stoichiometry of the resulting complexes.

Structural Analysis of Metal-Ligand Complexes

As there have been no reported syntheses of metal-ligand complexes involving this compound, no structural analysis has been performed. Future research employing techniques such as X-ray crystallography and spectroscopic methods would be essential to elucidate the three-dimensional arrangements of these potential complexes.

Potential for Catalytic or Optoelectronic Materials

The exploration of metal complexes of this compound could open avenues for the development of new catalytic or optoelectronic materials. The thiophene moiety is a well-known component in organic electronics, and its incorporation into metal complexes could lead to materials with interesting photophysical or catalytic properties. However, without experimental data, this remains a speculative area.

Probes for Biochemical Pathway Elucidation: An Unexplored Avenue

Amino acid analogues are invaluable tools for probing the intricacies of biochemical pathways, including transport mechanisms and enzyme function. The unique structure of this compound makes it an interesting candidate for such studies, yet its application in this field is currently undocumented.

Investigation of Amino Acid Transport Mechanisms

There is no available research on the use of this compound to investigate amino acid transport mechanisms. Studies would be required to determine if this compound can act as a substrate or inhibitor for specific amino acid transporters, which could provide valuable insights into transporter selectivity and function.

Studies on Enzyme Inhibition or Modulation

The potential for this compound to act as an enzyme inhibitor or modulator has not been explored in the current body of scientific literature. Its structural similarity to natural amino acids suggests that it could interact with the active sites of various enzymes, but experimental validation is needed to confirm any such activity.

Applications in Biomolecular Recognition Studies

This compound, as a non-proteinogenic amino acid, offers unique structural and electronic properties that are leveraged in the field of biomolecular recognition. Its incorporation into peptides and other molecular scaffolds allows researchers to probe and modulate interactions between biological molecules. The thiophene ring, in particular, serves as a versatile functional group that can engage in various non-covalent interactions, influencing the binding affinity and specificity of the parent molecule.

The primary application of this compound and its isomers, such as 2-thienylalanine and 3-thienylalanine, in biomolecular recognition lies in their use as substitutes for natural aromatic amino acids like phenylalanine and tryptophan. researchgate.netunimi.it This substitution can lead to significant changes in the structure and function of peptides, enabling the study of complex biological processes. The electronic properties conferred by the sulfur atom in the thiophene ring can introduce favorable π-π stacking and hydrophobic interactions, which are crucial for molecular recognition events. researchgate.netunimi.it

Research has demonstrated that peptides incorporating thienylalanine can exhibit altered self-assembly properties, which is a key aspect of many biological recognition processes, including the formation of amyloid fibrils implicated in neurodegenerative diseases. researchgate.net By replacing phenylalanine with thienylalanine in amyloid beta-peptide fragments, scientists have been able to investigate the role of aromatic interactions in fibril formation and stability. researchgate.net These studies provide valuable insights into the molecular mechanisms of amyloidogenesis and may aid in the design of inhibitors of this process.

Furthermore, the introduction of thienylalanine into peptides can enhance their resistance to proteolytic degradation, a desirable property for therapeutic peptides that need to remain active in a biological environment. This increased stability allows for more reliable studies of their interactions with target biomolecules. The unique spectroscopic signature of the thiophene ring can also be utilized as a probe to monitor peptide folding and binding events.

Detailed Research Findings

Recent studies have focused on the synthesis and characterization of peptides containing thienylalanine to explore their potential in various biomedical applications. For instance, the replacement of phenylalanine with 2-thienylalanine in analogues of the amyloid beta-peptide has been shown to influence the morphology of the resulting self-assembled nanostructures. acs.org This highlights the significant impact of this unnatural amino acid on the supramolecular organization of peptides.

In other research, thienylalanine-containing peptides have been investigated for their potential as conducting biomaterials. unimi.it The ability of the thiophene rings to facilitate charge transport along a peptide backbone opens up possibilities for the development of novel bioelectronic devices and sensors. The recognition capabilities of these peptides could be harnessed to create highly specific biosensors where a binding event at a recognition element is transduced into an electronic signal.

The table below summarizes key findings from studies involving the incorporation of thienylalanine into peptides for biomolecular recognition applications.

| Peptide Modification | Observed Effect | Significance in Biomolecular Recognition | Reference |

| Replacement of Phenylalanine with 2-Thienylalanine in Amyloid Beta-Peptide Fragment | Altered self-assembly into β-sheet-rich fibrils with a twisted morphology. | Provides insights into the role of aromatic side chains in amyloid fibril formation and the potential to modulate this process. | researchgate.net |

| Incorporation of 3-Thienylalanine into Hemorphin Analogs | Resulted in analogs with significant biological activity. | Demonstrates the utility of thienylalanine in designing peptide-based therapeutics with specific recognition properties. | mdpi.com |

| Use of 2-Thienylalanine in Peptide-Based Nanostructures | Enhanced electronic conductance compared to native phenylalanine-containing peptides. | Highlights the potential for creating functional biomaterials where molecular recognition is coupled with electronic signaling. | acs.orgub.edu |

| Substitution of Tryptophan with β-(thienopyrrolyl)alanines in Proteins | Acted as a site-specific intrinsic probe for studying protein structure and dynamics. | Offers a tool for investigating protein-protein interactions and folding pathways. | nih.gov |

These findings underscore the value of this compound and its isomers as powerful tools in the study of biomolecular recognition, with implications for materials science, diagnostics, and therapeutic development.

Future Perspectives and Emerging Research Directions

Development of Chemoenzymatic Cascade Reactions for Stereoselective Synthesis

The stereochemistry of β-amino acids is crucial for their biological activity, making the development of highly stereoselective synthetic routes a primary research goal. Chemoenzymatic cascade reactions, which combine the selectivity of biocatalysts with the efficiency of chemical transformations in a single pot, represent a powerful strategy. Future research is directed towards designing multi-step cascades for the synthesis of enantiomerically pure 3-Amino-2-(thiophen-3-yl)propanoic acid.

A key area of exploration involves the use of transaminases (TAs), particularly ω-transaminases, which are capable of asymmetrically aminating a prochiral ketone or keto acid precursor. researchgate.netmdpi.com Research is focusing on identifying or engineering transaminases with high activity and selectivity towards thiophene-containing substrates. nih.govnih.gov A potential cascade could involve the initial enzymatic hydrolysis of a β-keto ester, followed by a stereoselective transamination to install the amine group with a specific chirality. researchgate.net This approach avoids the need for protecting groups and purification of intermediates, aligning with the principles of green chemistry. mdpi.com

| Enzyme Class | Potential Role in Cascade Synthesis | Substrate Example | Advantage |

| Lipase | Kinetic resolution of racemic esters or hydrolysis of a precursor | Racemic ethyl 3-oxo-2-(thiophen-3-yl)propanoate | Commercially available, high stability mdpi.com |

| ω-Transaminase (ω-TA) | Asymmetric amination of a keto-acid precursor | 3-oxo-2-(thiophen-3-yl)propanoic acid | High stereoselectivity, direct formation of chiral amine mdpi.comnih.gov |

| Nitrile Hydratase/Amidase | Conversion of a nitrile precursor to the carboxylic acid | 3-amino-2-(thiophen-3-yl)propanenitrile | Mild reaction conditions |

This integrated chemoenzymatic approach promises a more sustainable and efficient route to chiral β-amino acids, paving the way for their broader application in medicinal chemistry. nih.gov

Exploration of Photoredox and Electrocatalytic Approaches for Synthesis and Derivatization

Modern synthetic chemistry is increasingly leveraging photoredox and electrocatalytic methods to access novel reactivity under mild conditions. beilstein-journals.org These approaches are particularly promising for the synthesis and functionalization of complex molecules like this compound.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling C-H functionalization, decarboxylative couplings, and other transformations that are challenging via traditional methods. rsc.orgdigitellinc.comnih.govchemrxiv.org Future research will likely explore the direct C-H functionalization of the thiophene (B33073) ring to introduce new substituents, or the use of the carboxylic acid group as a radical precursor for coupling reactions. chemrxiv.orgdiva-portal.org This technology provides a pathway to a diverse range of unnatural amino acid derivatives that are otherwise difficult to access. digitellinc.comnih.gov

Electrocatalysis offers a reagent-free method for driving redox reactions using renewable electricity. rsc.orgresearchgate.net This technique could be applied to the reductive amination of a keto-acid precursor on a catalyst-modified electrode, offering a sustainable alternative to chemical reductants. rsc.orgoup.com Furthermore, electrochemical methods can be used for the derivatization of the thiophene ring, expanding the chemical space of accessible analogs. nih.gov The electrosynthesis of amino acids from biomass-derivable starting materials is a growing field, highlighting the potential for greener production routes. rsc.org

| Method | Potential Application | Key Advantage |

| Photoredox Catalysis | Late-stage C-H functionalization of the thiophene ring | Mild reaction conditions, high functional group tolerance nih.gov |

| Decarboxylative alkylation/arylation | Utilizes a native functional group as a handle chemrxiv.org | |

| Electrocatalysis | Asymmetric synthesis via reductive amination | Avoids stoichiometric chemical reagents, uses electricity rsc.orgresearchgate.net |

| Derivatization of the thiophene scaffold | Precise control over redox potential nih.gov |

Advanced Machine Learning and AI-Driven Molecular Design for Novel Analogs

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.comnih.gov For this compound, these computational tools are being explored to design novel analogs with optimized pharmacological profiles.

Integration into Fragment-Based Drug Discovery Libraries

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments (typically <300 Da) for weak but efficient binding to a biological target. frontiersin.org The structure of this compound makes it an ideal candidate for inclusion in FBDD libraries.

Its relatively small size and combination of distinct chemical features—an aromatic heterocycle, a hydrogen bond donor/acceptor (amino group), and a carboxylic acid—provide multiple points for potential interaction with a protein's binding site. dovepress.com The thiophene ring can engage in hydrophobic and π-stacking interactions, while the amino and carboxyl groups can form key hydrogen bonds.

By identifying a binding "hot spot" with this fragment, medicinal chemists can then elaborate on the structure, growing the fragment into a more potent and selective lead compound. dovepress.com The defined vector-like nature of the thiophene ring and the amino acid backbone provides clear guidance for where to add functionality to improve affinity and other drug-like properties. The incorporation of non-proteinogenic amino acids like this one into fragment libraries is a key strategy for exploring novel chemical space and tackling challenging drug targets, such as protein-protein interactions. nih.govnih.gov

Investigation of this compound as a Scaffold for Functional Dyes and Sensors

The thiophene moiety is a well-established component in the design of organic electronic materials, including functional dyes and chemical sensors, due to its unique photophysical properties and electron-rich nature. nih.govrsc.orgunam.edu.na The incorporation of a thiophene ring into the this compound structure makes it an attractive scaffold for developing novel probes and sensors.

The amino and carboxylic acid groups provide convenient handles for conjugation to other molecules or for coordinating with metal ions. This allows for the rational design of chemosensors where, for example, the binding of a specific analyte (like a metal ion or a biologically relevant small molecule) to the amino acid portion could induce a change in the electronic properties of the thiophene ring, resulting in a detectable change in color (colorimetric sensor) or fluorescence (fluorometric sensor). unam.edu.naniscpr.res.indtu.dk

Future research could focus on synthesizing polymers or conjugates of this amino acid to create materials with tailored optical and electronic properties. sapub.org For instance, derivatizing the thiophene ring with electron-donating or -withdrawing groups can tune the absorption and emission wavelengths, leading to dyes with specific colors or fluorescent probes for biological imaging applications. nih.govrsc.org

Q & A

Q. How can computational tools predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.